![molecular formula C20H32ClNO4 B13390849 1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13390849.png)
1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride involves several steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenyl ethyl ether and cyclohexanol.
Reaction Conditions: The reaction typically involves the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its effects on ion channels and its potential use in treating cardiac arrhythmias.
Medicine: Developed as an antiarrhythmic drug for the treatment of atrial fibrillation.
Industry: Used in the pharmaceutical industry for the production of antiarrhythmic medications
Mechanism of Action
The mechanism of action of 1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride involves blocking multiple ion channels:
Ion Channel Blockade: It blocks atrial-selective Kv1.5 channels and potential- and rate-dependent Nav1.5 channels.
Molecular Targets: The primary targets are the Kv1.5 and Nav1.5 ion channels, which are involved in the regulation of cardiac rhythm.
Pathways Involved: By blocking these channels, the compound prolongs the action potential duration and effective refractory period in the atria, thereby restoring normal sinus rhythm.
Comparison with Similar Compounds
1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride is unique compared to other antiarrhythmic drugs due to its selective ion channel blockade. Similar compounds include:
Amiodarone: Another antiarrhythmic drug but with a broader spectrum of ion channel blockade.
Dronedarone: Similar to amiodarone but with fewer side effects.
Flecainide: A sodium channel blocker used for treating arrhythmias.
These comparisons highlight the specificity and effectiveness of this compound in treating atrial fibrillation with potentially fewer side effects .
Biological Activity
1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol; hydrochloride, also known by its chemical identifier (3R)-1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to elucidate its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound has the molecular formula C20H31NO4 and a molecular weight of approximately 349.48 g/mol. Its structure features a cyclohexyl group linked to a pyrrolidine moiety, which is further substituted with a 3,4-dimethoxyphenyl ethoxy group. This unique structure is believed to contribute to its diverse biological activities.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that certain derivatives increase the expression of p53 and activate caspase-3 pathways in MCF-7 cells, leading to programmed cell death . It is plausible that 1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol may interact similarly due to its structural characteristics.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects. The presence of the pyrrolidine ring is associated with modulation of neurotransmitter systems, potentially providing benefits in conditions such as neurodegeneration . However, specific data on this compound's neuroprotective capabilities are yet to be fully explored.
In Vitro Studies
In vitro studies have demonstrated that related compounds can inhibit cell proliferation effectively. For instance, one study reported significant cytotoxic effects against MCF-7 cells with IC50 values comparable to established chemotherapeutics like Tamoxifen . While direct studies on our compound are sparse, these findings highlight the potential for similar efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of chemical compounds. The modification of substituents on the phenyl ring significantly impacts biological activity. For example, the introduction of electron-withdrawing groups enhances anticancer activity in related compounds . Future research should focus on systematically modifying the substituents on 1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol to optimize its pharmacological profile.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclohexane ring functionalization, ether bond formation, and pyrrolidine ring assembly. Key steps include:
- Cyclohexyl Intermediate Preparation : Reacting 3,4-dimethoxyphenethyl alcohol with a cyclohexene derivative under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the ethoxycyclohexane intermediate .
- Pyrrolidine Ring Closure : Using reductive amination or cyclization with prolinol derivatives, followed by hydrochloride salt formation via HCl gas in anhydrous ethanol .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization. Adjust solvent polarity (e.g., dichloromethane/methanol gradients) and temperature (50–70°C) to improve yields .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to verify proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C22H34NO4Cl: 436.22 g/mol) with <2 ppm error .
- HPLC-Purity Analysis : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect side products .
Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical studies?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vivo assays. To evaluate:
- Solubility Testing : Dissolve the compound in phosphate-buffered saline (PBS, pH 7.4) at 25°C; target solubility >10 mg/mL for intravenous administration .
- Bioavailability Screening : Use Caco-2 cell monolayers to measure apical-to-basolateral permeability, with apparent permeability coefficients (Papp) >1 × 10−6 cm/s indicating adequate absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Discrepancies often arise from conformational flexibility or diastereomer formation. Strategies include:
- Variable Temperature (VT) NMR : Acquire spectra at −20°C to 60°C to identify dynamic exchange broadening in cyclohexyl or pyrrolidine protons .
- 2D NMR (COSY, NOESY) : Correlate coupling networks (e.g., cyclohexyl H-2/H-3 cross-peaks) and spatial interactions (e.g., methoxy-phenyl to pyrrolidine NOE contacts) .
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals form (e.g., using methanol/water solvent diffusion) .
Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline conditions : 0.1M HCl/NaOH at 37°C for 24 hours; monitor via HPLC for decomposition products (e.g., free base formation) .
- Oxidative stress : 3% H2O2 at 25°C; track peroxide-mediated ether bond cleavage .
- Plasma Stability Assay : Incubate with rat plasma (37°C, 1–24 hours); quantify parent compound loss using LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Scaffold Modifications : Synthesize analogs with:
- Varying methoxy substituents (e.g., 3,4-dihydroxy vs. 3-ethoxy-4-methoxy) to assess receptor binding .
- Pyrrolidine substitutions (e.g., 3-hydroxyl → 3-amide) to modulate lipophilicity (logP) .
- Biological Testing :
- Target Binding Assays : Use radioligand displacement (e.g., 3H-labeled ligands for adrenergic/dopaminergic receptors) .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
Properties
IUPAC Name |
1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHYCBFEEFHTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.